molecular formula C22H19ClFN5 B2828105 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111319-82-4

1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2828105
CAS No.: 1111319-82-4
M. Wt: 407.88
InChI Key: BHZLLCSRWFXFKA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyrazolopyrazine core substituted with a 4-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorophenylpiperazine and 4-fluorophenylhydrazine can be catalyzed by a base to form the desired pyrazolopyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)piperazin-1-yl derivatives
  • 4-(3-Chlorophenyl)piperazin-1-yl derivatives
  • 4-(4-Methoxyphenyl)piperazin-1-yl derivatives

Uniqueness

1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to the specific combination of substituents on the piperazine and pyrazolopyrazine rings.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5/c23-17-3-7-19(8-4-17)27-11-13-28(14-12-27)22-21-15-20(26-29(21)10-9-25-22)16-1-5-18(24)6-2-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZLLCSRWFXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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